Hebeclinolide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hebeclinolide involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Hebeclinolide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Hebeclinolide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hebeclinolide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Eupatorin: Another naturally occurring compound with similar structural features.
Luteolin: A flavonoid with comparable biological activities.
Apigenin: Known for its anti-inflammatory and antioxidant properties.
Uniqueness: Hebeclinolide stands out due to its unique combination of chemical structure and biological activities. Its specific interactions with molecular targets and pathways make it a valuable compound for various applications.
Properties
CAS No. |
63147-18-2 |
---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2R)-2-(furan-3-yl)-5-[2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)ethyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C20H24O4/c1-13-10-16(21)11-20(2,3)17(13)6-4-14-5-7-18(24-19(14)22)15-8-9-23-12-15/h5,8-10,12,17-18H,4,6-7,11H2,1-3H3/t17?,18-/m1/s1 |
InChI Key |
JVCOVRPXVQTCSZ-QRWMCTBCSA-N |
Isomeric SMILES |
CC1=CC(=O)CC(C1CCC2=CC[C@@H](OC2=O)C3=COC=C3)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1CCC2=CCC(OC2=O)C3=COC=C3)(C)C |
Origin of Product |
United States |
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